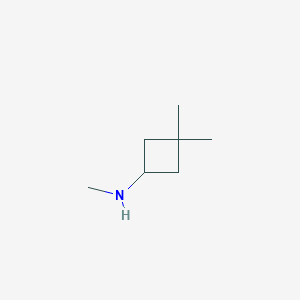

N,3,3-trimethylcyclobutan-1-amine

Übersicht

Beschreibung

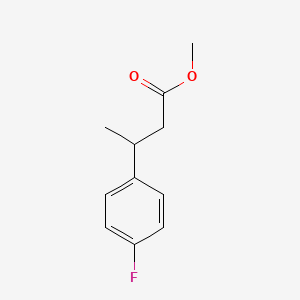

“N,3,3-trimethylcyclobutan-1-amine” is a chemical compound with the molecular formula C7H15N . It is also known as N,3,3-trimethylcyclobutan-1-amine hydrochloride . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of amines like “N,3,3-trimethylcyclobutan-1-amine” can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . A more specific method for the synthesis of N-tert-butyl amides involves the reaction of di-tert-butyl dicarbonate and nitriles .Molecular Structure Analysis

The InChI code for “N,3,3-trimethylcyclobutan-1-amine” is 1S/C7H15N.ClH/c1-7(2)4-6(5-7)8-3;/h6,8H,4-5H2,1-3H3;1H . This indicates that the compound has a cyclobutane ring with an amine group and three methyl groups attached to it .Chemical Reactions Analysis

Amines like “N,3,3-trimethylcyclobutan-1-amine” can undergo a variety of reactions. They can participate in S N 2 reactions with alkyl halides . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide .Physical And Chemical Properties Analysis

“N,3,3-trimethylcyclobutan-1-amine” is a solid compound . It has a molecular weight of 149.66 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

A study by Gebert et al. (2003) demonstrated the use of a similar compound in the sonochemical generation of azomethine ylides, which were then used in [2 + 3]-cycloaddition reactions with thiocarbonyl compounds to produce spirocyclic 1,3-thiazolidines. This method highlights a pathway for the synthesis of heterocyclic compounds leveraging the unique reactivity of cyclobutane derivatives (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

Catalyzed Hydroamination

Research by Feng et al. (2019) on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes demonstrates a key synthetic application. This method emphasizes the importance of strained cyclobutanes in producing biologically relevant structures with high stereocontrol (Feng, Hao, Liu, & Buchwald, 2019).

Nucleophilic Substitution Reactions

Zapol’skii et al. (2012) utilized nitropolychlorobutadienes, which are structurally similar to the compound , in nucleophilic substitution reactions to synthesize enamines, amidines, and amides. This research underlines the versatility of cyclobutane derivatives in forming various functionalized heterocycles (Zapol’skii, Namyslo, de Meijere, & Kaufmann, 2012).

Applications in Medicinal Chemistry

Brand et al. (2003) described the synthesis of 3-aminocyclobut-2-en-1-ones, which serve as squaramide surrogates and potent VLA-4 antagonists. This study showcases the therapeutic potential of cyclobutane derivatives in drug design and development (Brand, de Candole, & Brown, 2003).

Strain-Release Heteroatom Functionalization

Lopchuk et al. (2017) explored the use of strained cyclobutane derivatives for the functionalization of heteroatoms, demonstrating a versatile methodology for introducing small, strained ring systems into complex molecules. This approach is particularly relevant for medicinal chemistry, where such structural motifs are often sought for their unique biological properties (Lopchuk et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

N,3,3-trimethylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2)4-6(5-7)8-3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMDLPNZRWNCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,3-trimethylcyclobutan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-](/img/structure/B1432336.png)

![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1432356.png)